molecular formula C16H26ClNO2 B13739668 N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride CAS No. 2085-84-9

N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride

Cat. No.: B13739668
CAS No.: 2085-84-9
M. Wt: 299.83 g/mol
InChI Key: YKNMXOHKJYAJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride is a chemical compound with the molecular formula C16H25NO2·HCl and a molecular weight of 299.88 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride typically involves the esterification of N,N-diethylglycine with 2,6-diethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethylglycine 2,6-diethylphenyl ester hydrochloride is unique due to its specific esterification pattern and the presence of both diethyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

2085-84-9

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

IUPAC Name

[2-(2,6-diethylphenoxy)-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C16H25NO2.ClH/c1-5-13-10-9-11-14(6-2)16(13)19-15(18)12-17(7-3)8-4;/h9-11H,5-8,12H2,1-4H3;1H

InChI Key

YKNMXOHKJYAJPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)OC(=O)C[NH+](CC)CC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.